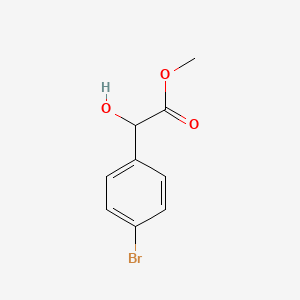

Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Description

BenchChem offers high-quality Methyl 2-(4-bromophenyl)-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromophenyl)-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQIRYOPPDMWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296766 | |

| Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127709-20-0 | |

| Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127709-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Applications of Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Executive Summary

Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 127709-20-0), commonly referred to as methyl 4-bromomandelate, is a highly versatile chiral building block and advanced intermediate in synthetic organic chemistry[1]. For drug development professionals and medicinal chemists, this compound is prized not only for its stereocenter but also for its utility in Umpolung (polarity reversal) reactions . By serving as a masked

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical properties of Methyl 2-(4-bromophenyl)-2-hydroxyacetate is essential for optimizing reaction conditions, particularly regarding solvent selection for cryogenic lithiation steps.

Table 1: Core Physicochemical Data

| Property | Value / Description |

| IUPAC Name | Methyl 2-(4-bromophenyl)-2-hydroxyacetate |

| Common Synonyms | Methyl 4-bromomandelate; Methyl p-bromomandelate |

| CAS Registry Number | 127709-20-0 |

| Molecular Formula | |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to off-white crystalline solid/powder |

| Solubility Profile | Soluble in THF, DCM, EtOAc, MeOH; Insoluble in |

| Stereochemistry | Contains a chiral center at C2 (Available as racemate or enantiopure S/R forms) |

Mechanistic Applications in Advanced Synthesis

Umpolung (Polarity Reversal) via Nucleophilic Benzoylation

In classical carbonyl chemistry, the carbonyl carbon acts as an electrophile. However, converting a benzaldehyde derivative into Methyl 2-(4-bromophenyl)-2-hydroxyacetate allows chemists to reverse this polarity[2]. Treatment with a strong, non-nucleophilic base (such as LDA) abstracts the

Catalytic Aerobic Oxidative Decarboxylation

Following alkylation, the ester is hydrolyzed to yield an

Fig 1: Umpolung pathway utilizing Methyl 2-(4-bromophenyl)-2-hydroxyacetate for ketone synthesis.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the transformation of Methyl 2-(4-bromophenyl)-2-hydroxyacetate into an alkyl 4-bromophenyl ketone.

Protocol 1: Lithiation and Electrophilic Alkylation

-

Objective: Generate the benzoyl carbanion equivalent and perform

-alkylation. -

Step 1 (Base Preparation): In an oven-dried Schlenk flask under argon, add anhydrous THF and diisopropylamine. Cool to -78°C using a dry ice/acetone bath. Dropwise add n-BuLi (2.2 eq).

-

Causality: Generating LDA in situ at cryogenic temperatures prevents the degradation of the base and ensures a highly controlled, non-nucleophilic deprotonation environment. Two equivalents are required because the unprotected hydroxyl group will consume the first equivalent to form an alkoxide.

-

-

Step 2 (Dianion Formation): Slowly add a solution of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) in THF to the LDA solution at -78°C. Stir for 1 hour. A deep color change typically indicates successful formation of the lithiated intermediate.

-

Step 3 (Alkylation): Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

-

Causality: Gradual warming provides the necessary activation energy for the

alkylation while minimizing competitive side-reactions like self-condensation.

-

-

Step 4 (Validation): Quench with saturated aqueous

, extract with EtOAc, and concentrate. Validate via

Protocol 2: Catalytic Aerobic Oxidative Decarboxylation

-

Objective: Convert the intermediate into the final ketone using mild aerobic oxidation[2].

-

Step 1 (Hydrolysis): Treat the alkylated ester with LiOH in THF/

(3:1) at room temperature for 2 hours. Acidify to pH 2 with 1M HCl and extract with DCM to yield the pure -

Step 2 (Catalyst Assembly): Dissolve the

-hydroxyacid (1.0 eq) in anhydrous acetonitrile. Add Co(III) complex (0.05 eq) and pivalaldehyde (3.0 eq). -

Step 3 (Aerobic Oxidation): Purge the vessel with molecular oxygen (

) via balloon. Stir vigorously at room temperature for 12-16 hours.-

Causality: Pivalaldehyde acts as a sacrificial co-reductant. It undergoes autoxidation to generate peroxy radicals, which facilitate the Co(II)/Co(III) catalytic cycle. This allows for the selective oxidative cleavage of the C-C bond without over-oxidizing the resulting product[3].

-

-

Step 4 (Validation): Monitor via TLC (Hexanes:EtOAc 3:1). Upon completion, perform an aqueous workup with saturated

to remove pivalic acid byproducts.

Fig 2: Step-by-step workflow for the catalytic aerobic oxidative decarboxylation process.

Analytical Characterization & Validation

To ensure the integrity of the starting material before initiating complex multi-step syntheses, researchers must validate the batch using spectroscopic methods. Below are the standard benchmark values for Methyl 2-(4-bromophenyl)-2-hydroxyacetate.

Table 2: Benchmark Spectroscopic Data

| Analytical Method | Key Markers / Expected Signals |

| FT-IR Spectroscopy | |

References

-

Title: Methyl 2-(4-bromophenyl)-2-hydroxyacetate Product Specification Source: Sigma-Aldrich URL:

-

Title: Methyl 2-(4-bromophenyl)-2-hydroxyacetate Synthesis and Properties Source: ChemicalBook URL: 1

-

Title: Nucleophilic benzoylation using lithiated methyl mandelate as a synthetic equivalent of the benzoyl carbanion.

-hydroxyacids. Source: Tetrahedron, 2001, 57(6), 1075-1081. (Formentin, P., Ruiz, R., Blay, G., & Fernández, I.) URL: 2

Sources

Comprehensive Physicochemical Profiling of Methyl 2-(4-bromophenyl)-2-hydroxyacetate: Solubility Dynamics and Stability Kinetics

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges when transitioning halogenated benzylic esters from discovery to early-phase development. Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 127709-20-0)[1]—also known as methyl 4-bromomandelate—is a highly valuable chiral building block and active pharmaceutical ingredient (API) intermediate[2].

However, its unique molecular architecture presents specific formulation hurdles. The heavy bromine atom significantly increases lipophilicity, driving down aqueous solubility, while the benzylic ester linkage introduces vulnerabilities to hydrolytic degradation. This technical guide provides a rigorous, self-validating framework for understanding and evaluating the solubility and stability of this compound.

Molecular Architecture & Physicochemical Properties

The physicochemical behavior of Methyl 2-(4-bromophenyl)-2-hydroxyacetate is dictated by three structural features:

-

The Para-Bromo Substituent: Exerts a strong electron-withdrawing inductive effect (-I effect) and increases the overall lipophilicity (LogP) of the molecule.

-

The Benzylic Hydroxyl Group: Provides a site for hydrogen bonding (improving organic solvent solubility) but acts as a potential site for oxidative degradation.

-

The Methyl Ester Linkage: The primary site of chemical lability, susceptible to both acid- and base-catalyzed hydrolysis.

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Impact on Development |

| CAS Number | 127709-20-0[3] | Unique identifier for sourcing and regulatory filing. |

| Molecular Formula | C9H9BrO3[2] | Heavy halogen presence dictates high density and low water affinity. |

| Molecular Weight | 245.07 g/mol [1] | Standard size for small-molecule intermediates. |

| Appearance | White to off-white solid | Purity indicator; yellowing suggests oxidative degradation. |

| Light Sensitivity | Sensitive[4] | Requires amber/opaque storage to prevent photo-oxidation. |

Chemical Stability & Degradation Pathways

Understanding the degradation kinetics of this compound is critical for establishing shelf-life and handling protocols. Similar to other mandelic acid derivatives, it exhibits sensitivity to light and extreme pH environments[4].

The primary degradation mechanism is ester hydrolysis . Under basic conditions (pH > 9), hydroxide ions execute a rapid nucleophilic attack on the carbonyl carbon, leading to irreversible saponification into 4-bromomandelic acid and methanol. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon center, though this reaction is typically much slower. A secondary pathway involves the oxidation of the benzylic alcohol to a ketone (glyoxylate) in the presence of reactive oxygen species (ROS) or transition metals.

Fig 1. Primary degradation pathways of Methyl 2-(4-bromophenyl)-2-hydroxyacetate.

Table 2: Representative Degradation Kinetics (25°C)

| Stress Condition | Primary Degradant | Estimated Half-Life (t1/2) |

| pH 1.2 (0.1N HCl) | 4-Bromomandelic Acid | ~48 - 72 hours |

| pH 7.4 (PBS) | None (Stable) | > 30 days |

| pH 9.0 (Borate Buffer) | 4-Bromomandelic Acid | < 6 hours |

| Oxidative (3% H2O2) | Methyl 4-bromophenylglyoxylate | ~12 - 24 hours |

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your analytical data, every protocol must be designed as a self-validating system. Below are the field-proven methodologies for evaluating this compound.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

We utilize the shake-flask method over kinetic solvent-shift methods because it provides true thermodynamic equilibrium data, which is non-negotiable for robust formulation design.

-

Excess Solid Addition: Add 50 mg of the compound to 1 mL of the target solvent (Water, Ethanol, or DMSO). Causality: An excess of solid ensures the solution reaches thermodynamic saturation.

-

Equilibration: Agitate the suspension at 25°C ± 0.5°C for 48 hours. Causality: 48 hours guarantees equilibrium is reached, avoiding artificially low kinetic solubility readings.

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Causality: Filtration is avoided because lipophilic halogenated compounds readily adsorb to standard filter membranes, which would artificially lower the measured concentration.

-

HPLC Quantification: Dilute the supernatant in the mobile phase and quantify via HPLC-UV at 220 nm.

-

Self-Validation Check (Critical): Analyze the residual undissolved solid via X-Ray Powder Diffraction (XRPD). If the crystal form has changed (e.g., hydrate formation), the measured solubility applies to the new polymorph, not the original API.

Protocol B: Stability-Indicating Kinetic Profiling

This workflow isolates the degradation kinetics of the ester linkage.

Fig 2. Step-by-step workflow for stability-indicating kinetic profiling.

-

Buffer Preparation: Prepare non-nucleophilic buffers (e.g., phosphate, borate). Causality: Amine-based buffers can act as nucleophiles, causing buffer-catalyzed aminolysis rather than true aqueous hydrolysis.

-

Co-solvent Addition: Prepare the compound at 1.0 mg/mL in a 10% Acetonitrile / 90% Buffer mixture. Causality: The co-solvent maintains the poorly water-soluble ester in solution. If the compound precipitates during the assay, degradation kinetics will falsely appear to slow down due to the solid-state protection.

-

Quenching: At designated time points, extract an aliquot and instantly adjust the pH to ~4.5 using dilute phosphoric acid. Causality: pH 4.5 is the zone of maximum stability for mandelic esters; this "freezes" the degradation profile for accurate downstream analysis.

-

Self-Validation Check (Mass Balance): Calculate the molar sum of the parent compound and the quantified 4-bromomandelic acid degradant. The total must equal 100% ± 2% of the initial concentration. A failure in mass balance indicates undetected secondary degradation pathways (e.g., volatility or column retention issues).

Conclusion & Handling Best Practices

Methyl 2-(4-bromophenyl)-2-hydroxyacetate requires precise handling due to its specific vulnerabilities. Safety and chemical data for related mandelates[5] dictate that the compound must be stored in a cool, dry environment (preferably under refrigeration at 2-8°C) and protected from direct light to prevent photo-oxidation. When formulating, avoid strongly alkaline excipients and prioritize non-nucleophilic solvent systems to preserve the integrity of the ester linkage.

References

-

Title: Cas 611-71-2, Mandelic acid - LookChem Source: lookchem.com URL: [Link]

Sources

- 1. 2 2 hydroxyacetate | Sigma-Aldrich [sigmaaldrich.com]

- 2. methyl 2-(4-bromophenyl)-2-hydroxyacetate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 2-(4-bromophenyl)-2-hydroxyacetate | CymitQuimica [cymitquimica.com]

- 4. Cas 611-71-2,Mandelic acid | lookchem [lookchem.com]

- 5. (S)-(+)-Methyl mandelate - Safety Data Sheet [chemicalbook.com]

"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" starting material for synthesis

Executive Briefing

In the landscape of pharmaceutical development, the selection of starting materials dictates the efficiency, scalability, and stereochemical integrity of the entire synthetic campaign. Methyl 2-(4-bromophenyl)-2-hydroxyacetate (commonly known as methyl 4-bromomandelate; CAS: 127709-20-0) represents a highly privileged, bifunctional scaffold[1].

As a mandelic acid derivative, it embeds three orthogonal reactive sites within a low-molecular-weight framework: an aryl bromide, an

Structural Orthogonality & Reactivity Mapping

The utility of methyl 2-(4-bromophenyl)-2-hydroxyacetate stems directly from its distinct reactive nodes. Understanding the electronic and steric environment of these nodes is paramount for designing selective reaction conditions.

-

The Aryl Bromide (

): Serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig). The electron-withdrawing nature of the para-substituted -

The Stereogenic

-Hydroxyl ( -

The Methyl Ester: Acts as a latent carboxylic acid that prevents unwanted side-reactions (such as decarboxylation or catalyst poisoning) during cross-coupling, while remaining easily hydrolyzable under mild basic conditions.

Caption: Orthogonal reactivity nodes of methyl 2-(4-bromophenyl)-2-hydroxyacetate.

Self-Validating Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes embedded In-Process Controls (IPCs) to establish causality and confirm reaction progression before proceeding to the next unit operation.

Protocol A: Enzymatic Kinetic Resolution to Enantiopure (R)- and (S)- Isomers

Racemic methyl 4-bromomandelate is often resolved using biocatalysis to yield enantiopure building blocks required for chiral APIs (such as glycopyrronium bromide analogues)[3]. We utilize Candida antarctica Lipase B (CALB) with vinyl acetate.

Mechanistic Rationale: Vinyl acetate is chosen as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the transesterification thermodynamically irreversible, driving the reaction to 50% conversion with perfect kinetic resolution.

Step-by-Step Methodology:

-

Initialization: Dissolve racemic methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE) at 0.2 M concentration.

-

Reagent Addition: Add vinyl acetate (3.0 eq) followed by immobilized CALB (Novozym 435, 10% w/w relative to substrate).

-

Incubation: Agitate the suspension at 40 °C.

-

IPC (Self-Validation): At 12 hours, sample 50

L, filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Causality check: The reaction must be halted exactly when the enantiomeric excess (ee) of the remaining (S)-alcohol reaches >99%, which typically coincides with ~50% conversion. -

Termination & Separation: Filter off the immobilized enzyme (which can be washed and recycled). Concentrate the filtrate in vacuo.

-

Purification: Separate the unreacted (S)-alcohol from the (R)-acetate via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

The synthesis of 4-arylmandelic acids is a critical step in developing novel muscarinic antagonists. Dyer et al. demonstrated that enantiopure 4-bromomandelic systems can undergo Pd/C-catalyzed Suzuki coupling with total retention of stereochemical configuration[2][4]. Using the methyl ester variant often yields cleaner profiles by avoiding carboxylate-palladium interactions.

Step-by-Step Methodology:

-

System Purging: Charge a Schlenk flask with methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq), arylboronic acid (1.2 eq), and

(2.0 eq). Evacuate and backfill with Argon (3x). -

Catalyst Introduction: Add

(2 mol%) to the solid mixture. -

Solvent Addition: Inject a degassed mixture of Toluene/Water (4:1 v/v) to achieve a 0.5 M substrate concentration.

-

Heating: Heat the biphasic mixture to 80 °C under vigorous stirring.

-

IPC (Self-Validation): After 4 hours, perform an LC-MS analysis of the organic layer. Causality check: Monitor the disappearance of the isotopic doublet at m/z 245/247 (

of starting material) and the emergence of the product mass. If starting material persists, verify the pH of the aqueous layer; boronic acid activation requires a sufficiently basic environment to form the reactive boronate species. -

Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over

, and concentrate.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of methyl 4-bromomandelate.

Quantitative Data: Cross-Coupling Optimization

To assist process chemists in selecting the appropriate catalytic system for scaling up the derivatization of methyl 2-(4-bromophenyl)-2-hydroxyacetate, the following table summarizes the quantitative performance of various ligand/base combinations.

Table 1: Evaluation of Catalytic Systems for the Suzuki-Miyaura Coupling of Methyl 4-bromomandelate with Phenylboronic Acid

| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Process Notes |

| Pd/C 10% (2 mol%) | IPA / | 62 | 16 | 85% | Heterogeneous; low Pd ppm in API[4]. | |

| Toluene / | 80 | 6 | 92% | Excellent phase transfer; highly scalable. | ||

| THF | 65 | 4 | 96% | Fastest kinetics; ideal for sterically hindered boronic acids[5]. | ||

| DMF | 100 | 12 | 78% | Moderate yield; partial ester hydrolysis observed due to high temp. |

Data Interpretation: While homogeneous systems like

Conclusion

Methyl 2-(4-bromophenyl)-2-hydroxyacetate is far more than a simple commodity chemical; it is a highly programmable synthetic node. By leveraging its orthogonal reactivity—specifically the susceptibility of the aryl bromide to palladium-catalyzed cross-coupling and the

References

-

Dyer, U. C., Shapland, P. D., & Tiffin, P. D. (2001). "Preparation of enantiopure 4-arylmandelic acids via a Pd/C catalysed Suzuki coupling of enantiopure 4-bromomandelic acid." Tetrahedron Letters, 42(9), 1765-1767. Available at: [Link]

-

Universidad de Alicante. "Derived Supports for Palladium Nanoparticles as Catalysts for Carbon-Carbon Bonds Formation." Institutional Repository. Available at: [Link]

-

American Chemical Society. "Single-Walled Carbon Nanotubes as a Support for Palladium-Catalyzed Aquachemical Cross-Coupling Reactions." Organic Letters. Available at: [Link]

Sources

"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" potential biological activity

A Versatile Chiral Scaffold for Asymmetric Synthesis & Drug Discovery

Part 1: Executive Summary & Strategic Value

Methyl 2-(4-bromophenyl)-2-hydroxyacetate (also known as Methyl 4-bromomandelate ) represents a high-value "bifunctional pharmacophore" in modern medicinal chemistry. Unlike simple building blocks, this molecule possesses two orthogonal reactive sites—an aryl bromide and an

For drug development professionals, this compound is not merely a reagent but a gateway scaffold . It serves as the structural foundation for two major therapeutic classes:

- -Adrenergic Agonists/Antagonists: The phenyl-ethanolamine backbone is the core pharmacophore for bronchodilators (e.g., Salmeterol analogs) and beta-blockers.

-

Biaryl NSAIDs & Cox-2 Inhibitors: The bromine substituent enables Suzuki-Miyaura cross-coupling to generate biaryl systems found in anti-inflammatory agents.

This guide details the biological potential, enzymatic resolution protocols, and synthetic utility of this compound, moving beyond basic properties to application-ready workflows.

Part 2: Chemical Profile & Structural Activity Relationship (SAR)

The biological and synthetic potential of Methyl 4-bromomandelate is dictated by its three distinct functional regions.

| Functional Group | Synthetic Utility | Biological/SAR Implication |

| Aryl Bromide (C-4) | Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). | Allows extension of the lipophilic tail, critical for potency in |

| Hydrogen bond donor; chiral center. | Critical for receptor binding affinity. The (R)-enantiomer is often the eutomer (active form) in adrenergic drugs. | |

| Methyl Ester | Precursor to amides, acids, or alcohols. | Modulates solubility; hydrolysis yields the free acid used as a Chiral Resolving Agent (CRA). |

Part 3: Biocatalytic Upgrading (Enzymatic Kinetic Resolution)

The biological activity of mandelic acid derivatives is highly stereodependent. For instance, the (R)-enantiomer of related beta-agonists is typically responsible for bronchodilation, while the (S)-enantiomer may cause adverse effects.

Therefore, obtaining the enantiopure form of Methyl 4-bromomandelate is a critical first step. We utilize an Enzymatic Kinetic Resolution (EKR) protocol using Candida antarctica Lipase B (CALB), which is superior to chemical resolution due to mild conditions and high enantiomeric excess (

Protocol: Lipase-Catalyzed Resolution

Objective: Isolate (R)-Methyl 4-bromomandelate with

Reagents:

-

Racemic Methyl 2-(4-bromophenyl)-2-hydroxyacetate (

eq) -

Vinyl Acetate (Acyl donor,

eq) -

Immobilized CALB (e.g., Novozym 435,

) -

Solvent: Diisopropyl ether (DIPE) or Toluene (Anhydrous)

Workflow:

-

Dissolution: Dissolve the racemic substrate in DIPE (

M concentration). -

Initiation: Add Vinyl Acetate and immobilized CALB. Incubate at

with orbital shaking ( -

Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column). The enzyme selectively acetylates the (R)-enantiomer.

-

Termination: Stop reaction at

conversion (approx. 24–48 hours) by filtering off the enzyme. -

Separation: The mixture now contains (R)-acetylated ester and (S)-unreacted alcohol . Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Hydrolysis: Chemically hydrolyze the (R)-acetate (using

) to yield pure (R)-Methyl 4-bromomandelate.

Mechanistic Insight: The "catalytic serine" triad of CALB preferentially attacks the (R)-enantiomer due to steric constraints in the enzyme's active site, allowing the (S)-enantiomer to remain unreacted.

Caption: Kinetic resolution workflow separating the (R)-enantiomer via selective acetylation.

Part 4: Synthetic Utility in Drug Discovery

Once resolved, Methyl 4-bromomandelate serves as a versatile starting material. Its primary utility lies in two distinct pathways: Suzuki Coupling (for biaryl scaffolds) and Amidation (for ethanolamine drugs).

Pathway A: Synthesis of Biaryl Scaffolds (Suzuki-Miyaura)

The bromine at the para position is highly activated for Palladium-catalyzed coupling. This is essential for synthesizing biaryl-linked NSAIDs or modifying the lipophilicity of the mandelic acid scaffold for use in biodegradable polymers (e.g., functionalized polyesters).

-

Reaction: Methyl 4-bromomandelate + Aryl Boronic Acid

Methyl 4-(aryl)mandelate. -

Application: This motif is found in advanced Cox-2 inhibitors and specialized biodegradable drug-eluting polymers [1][2].

Pathway B: Synthesis of Adrenergic Ethanolamines

This is the most direct pharmaceutical application. The ester is converted to an amide and then reduced to form the ethanolamine backbone characteristic of drugs like Octopamine analogs or Salmeterol -type bronchodilators.

-

Step 1 (Amidation): React ester with a lipophilic amine (e.g., 6-phenylhexylamine).

-

Step 2 (Reduction): Reduce the amide/ester using

or Borane-DMS to yield the amino-alcohol. -

Step 3 (Functionalization): The bromine can be retained or substituted to fine-tune receptor selectivity (

vs

Caption: Divergent synthesis map showing the transformation of the scaffold into three distinct chemical classes.

Part 5: Direct Biological & Analytical Utility

Beyond its role as an intermediate, the free acid form (4-bromomandelic acid ) has significant utility as a Chiral Resolving Agent (CRA) .

Case Study: Resolution of Etiracetam Recent research has validated 4-bromomandelic acid as a highly specific co-former for the resolution of Etiracetam (an antiepileptic drug precursor).

-

Mechanism: Enantiospecific co-crystallization.[1] The (S)-4-bromomandelic acid forms a stable crystal lattice exclusively with (S)-Etiracetam, allowing for physical separation of the enantiomers from a racemic mixture [3].

-

Significance: This provides a non-chromatographic, scalable method for purifying API enantiomers, a critical process in "Green Chemistry" manufacturing.

References

-

Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling. Royal Society of Chemistry. Available at: [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications. Royal Society of Chemistry. Available at: [Link]

-

Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid (and 4-bromomandelic acid). ACS Omega. Available at: [Link]

-

Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. TU Delft Research Portal. Available at: [Link]

Sources

The Strategic Role of Methyl 2-(4-bromophenyl)-2-hydroxyacetate in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Building Block for Drug Discovery and Development

Introduction: The Significance of Substituted Mandelic Acid Esters in Medicinal Chemistry

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this pursuit is the availability of versatile and strategically functionalized building blocks that can be readily incorporated into complex molecular architectures. Methyl 2-(4-bromophenyl)-2-hydroxyacetate, a derivative of mandelic acid, has emerged as a key intermediate with significant potential in drug discovery. Its unique combination of a chiral center, a reactive hydroxyl group, a modifiable ester, and a synthetically versatile aryl bromide moiety makes it an attractive starting point for the synthesis of a diverse range of biologically active compounds. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and strategic applications of Methyl 2-(4-bromophenyl)-2-hydroxyacetate as a pivotal building block in medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key identifiers and properties of Methyl 2-(4-bromophenyl)-2-hydroxyacetate.

| Property | Value |

| IUPAC Name | methyl 2-(4-bromophenyl)-2-hydroxyacetate |

| Synonyms | 4-Bromomandelic acid methyl ester |

| CAS Number | 127709-20-0[1] |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester, the benzylic proton, and the hydroxyl proton. The aromatic protons would likely appear as two doublets in the aromatic region (around 7.0-7.6 ppm) due to the para-substitution pattern. The singlet for the methyl ester protons would be expected around 3.7-3.8 ppm. The benzylic proton, adjacent to the hydroxyl and phenyl groups, would likely appear as a singlet around 5.0-5.2 ppm, and the hydroxyl proton signal would be a broad singlet that can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons (in the 120-140 ppm region, with the carbon attached to the bromine showing a distinct chemical shift), the benzylic carbon (around 70-75 ppm), and the methyl carbon of the ester (around 52-55 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) in the region of 3200-3600 cm⁻¹. A strong absorption peak for the carbonyl group (C=O stretch) of the ester would be expected around 1730-1750 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the carboxyl group, and other characteristic fragments.

Synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate: A Reliable and Scalable Approach

The most direct and widely employed method for the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-DL-mandelic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity, cost-effectiveness, and scalability.

Reaction Scheme:

A schematic of the Fischer esterification process.

Detailed Experimental Protocol:

This protocol provides a robust and reproducible method for the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate.

Materials:

-

4-Bromo-DL-mandelic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-DL-mandelic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. The addition of acid is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Methyl 2-(4-bromophenyl)-2-hydroxyacetate.

-

Causality Behind Experimental Choices:

-

Excess Methanol: Using a large excess of methanol serves a dual purpose: it acts as both the reactant and the solvent, and its high concentration shifts the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield.

-

Acid Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up with Sodium Bicarbonate: The bicarbonate wash is crucial for neutralizing the sulfuric acid catalyst and any unreacted 4-bromo-DL-mandelic acid, facilitating their removal from the organic phase.

The Versatility of Methyl 2-(4-bromophenyl)-2-hydroxyacetate in Medicinal Chemistry

The strategic placement of functional groups in Methyl 2-(4-bromophenyl)-2-hydroxyacetate makes it a highly versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The hydroxyl group, the ester, and the aryl bromide can all be selectively manipulated to introduce diverse pharmacophores and modulate the physicochemical properties of the resulting molecules.

Key Reaction Pathways and Applications:

Sources

An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2-hydroxyacetate Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl 2-(4-bromophenyl)-2-hydroxyacetate and its derivatives, a class of compounds rooted in the versatile mandelic acid scaffold. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge on their chemical synthesis, explores their burgeoning pharmacological applications, and elucidates the structure-activity relationships that govern their biological effects.

Introduction: The Mandelic Acid Scaffold in Drug Discovery

Mandelic acid, an aromatic α-hydroxy acid, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique molecular architecture, featuring a modifiable aromatic ring, a carboxylic acid group, and a stereogenic α-hydroxyl center, offers a rare combination of chemical reactivity and stereochemical control.[3][4] This has enabled the creation of a vast array of structurally diverse and biologically active molecules.[3][4]

Derivatives of mandelic acid have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[3][4][5] The synthetic accessibility of this scaffold has facilitated its integration across a wide range of applications, from pharmaceuticals and cosmetics to catalysis and polymer science.[3][4]

The introduction of a halogen atom, such as bromine, onto the phenyl ring of the mandelate core is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses specifically on derivatives of Methyl 2-(4-bromophenyl)-2-hydroxyacetate, exploring the impact of this substitution on the synthesis and therapeutic potential of this compound class.

The Core Moiety: Synthesis and Properties of Methyl 2-(4-bromophenyl)-2-hydroxyacetate

The parent compound, Methyl 2-(4-bromophenyl)-2-hydroxyacetate, serves as a crucial starting point for the development of more complex derivatives. Its synthesis can be approached through several established methods in organic chemistry.

A plausible and efficient synthetic route involves a two-step process starting from 4-bromophenylacetic acid. The first step is the esterification of the carboxylic acid with methanol, typically under acidic catalysis (e.g., sulfuric acid), to yield methyl 2-(4-bromophenyl)acetate.[6] The second step is the α-hydroxylation of the resulting ester. This can be achieved through various methods, including oxidation with reagents like potassium permanganate or through enzymatic hydroxylation.[7]

Alternatively, one can start from 2-(4-bromophenyl)-2-hydroxyacetic acid and perform an acid-catalyzed esterification with methanol to obtain the target molecule.[8][9]

Synthetic Strategies for Generating Analogs and Derivatives

The chemical versatility of the Methyl 2-(4-bromophenyl)-2-hydroxyacetate core allows for the generation of a diverse library of analogs through modifications at several key positions: the ester group, the hydroxyl group, and the aromatic ring.

-

Ester and Amide Analogs: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of alcohols or amines to generate a library of ester and amide derivatives. These modifications can significantly impact the compound's solubility, cell permeability, and pharmacokinetic profile.

-

Hydroxyl Group Modification: The α-hydroxyl group can be acylated or alkylated to produce ethers and esters. These modifications can influence the molecule's hydrogen bonding capacity and its interaction with biological targets.

-

Aromatic Ring Substitution: While the focus is on the 4-bromo substitution, further modifications to the aromatic ring, such as the introduction of additional substituents or the replacement of the phenyl ring with other aromatic or heteroaromatic systems, can lead to novel compounds with altered electronic properties and biological activities.

Below is a generalized workflow for the synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate and its subsequent derivatization.

Caption: General synthetic workflow for Methyl 2-(4-bromophenyl)-2-hydroxyacetate and its derivatives.

Pharmacological Applications

While specific studies on Methyl 2-(4-bromophenyl)-2-hydroxyacetate are limited, the broader class of mandelic acid derivatives exhibits significant potential in several therapeutic areas, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Mandelic acid derivatives have been investigated for their potential as anticancer agents.[3][4] Organotin(IV) complexes of mandelic acid have shown potent anticancer activity, in some cases surpassing that of conventional platinum-based drugs.[3] The cytotoxic effects of these compounds are influenced by their lipophilicity and the nature of the ligands, which affect cellular uptake.[3]

Furthermore, mandelic acid peptidomimetic derivatives have been designed as inhibitors of aminopeptidase N (APN), an enzyme overexpressed in tumor cells and involved in angiogenesis.[10] Some of these derivatives have shown inhibitory activity in the micromolar range.[10] Thiazolidinone derivatives linked to a mandelic acid moiety have also demonstrated cytotoxic effects against various human tumor cell lines, including melanoma, leukemia, and non-small cell lung cancer.[11]

The presence of a bromine atom on the aromatic ring can enhance the anticancer activity of certain classes of compounds. For instance, some bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia cells.[12]

Antimicrobial Activity

Mandelic acid and its derivatives are well-documented for their antimicrobial properties.[5][13][14] They have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans.[13][15][16] The antimicrobial effect is thought to be related to the compounds' ability to disrupt microbial cell membranes.[17]

The lipophilicity of mandelic acid derivatives often correlates with their antimicrobial efficacy, as more lipophilic compounds can better penetrate microbial cell membranes.[14] Esterification of mandelic acid can lead to derivatives with enhanced antimicrobial activity compared to the parent acid.[14][15]

Structure-Activity Relationships (SAR)

The biological activity of Methyl 2-(4-bromophenyl)-2-hydroxyacetate derivatives is governed by the interplay of their structural features. While a comprehensive SAR study on a single, unified series of these specific compounds is not yet available in the literature, we can infer key relationships from studies on related analogs.

| Compound/Derivative Class | Modification | Observed Biological Effect | Reference(s) |

| DL-4-Bromomandelic Acid | 4-Bromo substitution on mandelic acid | Decreased anti-polymerization activity of sickle hemoglobin compared to unsubstituted mandelic acid. | [18] |

| Mandelic Acid Esters | Esterification of the carboxylic acid | Generally increased antimicrobial activity compared to the parent acid, likely due to increased lipophilicity. | [14][15] |

| Pyrazole-mandelic acid hybrids | Electron-withdrawing substituents (e.g., p-Cl, p-F) on the mandelate ring | Substantially improved antiviral activity against Tobacco Mosaic Virus (TMV). | [19] |

| Bromophenol Derivatives | Methylation and acetylation | Some derivatives showed antioxidant and anticancer activities, with the addition of a bromine atom playing a role in the antiproliferative effect. | [12] |

These findings suggest that:

-

The 4-bromo substituent can have a variable impact on biological activity depending on the specific target and assay. While it may decrease activity in some cases, it can be beneficial in others, for example, by enhancing antiproliferative effects.

-

Lipophilicity is a critical factor, particularly for antimicrobial activity, where increased lipophilicity often leads to better cell membrane penetration and higher efficacy.

-

Electronic effects of substituents on the aromatic ring play a significant role, with electron-withdrawing groups showing a positive effect on the antiviral activity of certain mandelate hybrids.

Proposed Mechanism of Action in Cancer

Given the evidence for the anticancer potential of related compounds, a plausible mechanism of action for Methyl 2-(4-bromophenyl)-2-hydroxyacetate derivatives could involve the induction of apoptosis (programmed cell death) in cancer cells. Many chemotherapeutic agents exert their effects by activating apoptotic pathways.

A simplified, hypothetical signaling pathway illustrating how these compounds might induce apoptosis is presented below. This pathway is representative of common apoptotic signaling and is not experimentally confirmed for this specific class of compounds.

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by the compounds.

Experimental Protocols

Representative Synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate

This protocol is a representative procedure based on established chemical transformations for similar molecules.

Step 1: Esterification of 4-Bromophenylacetic Acid

-

To a solution of 4-bromophenylacetic acid (1 equivalent) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-(4-bromophenyl)acetate.

Step 2: α-Hydroxylation of Methyl 2-(4-bromophenyl)acetate

This step can be performed using various oxidation methods. A general approach is outlined below.

-

Dissolve methyl 2-(4-bromophenyl)acetate (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add an oxidizing agent, such as potassium permanganate, portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a suitable reagent (e.g., sodium bisulfite solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 2-(4-bromophenyl)-2-hydroxyacetate.

MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][20][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[1][18] Incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][21]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives

The Methyl 2-(4-bromophenyl)-2-hydroxyacetate scaffold holds considerable promise for the development of novel therapeutic agents. Future research in this area should focus on several key aspects:

-

Synthesis of Diverse Libraries: A systematic synthesis of a broad range of derivatives with modifications at the ester, hydroxyl, and aromatic functionalities is needed to build a comprehensive understanding of the structure-activity relationships.

-

Broad Biological Screening: These compound libraries should be screened against a wide panel of cancer cell lines and microbial strains to identify potent and selective lead compounds.

-

Mechanism of Action Studies: For the most promising hits, detailed mechanistic studies should be undertaken to identify their specific molecular targets and signaling pathways.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Lead compounds should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

By leveraging the synthetic tractability and the demonstrated biological potential of the mandelic acid framework, the exploration of Methyl 2-(4-bromophenyl)-2-hydroxyacetate derivatives offers a promising avenue for the discovery of new drugs to address unmet medical needs in oncology and infectious diseases.

References

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

-

Dong, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

-

MTT Cell Assay Protocol. (1994). Checkpoint lab/protocols/MTT. [Link]

-

Kumar, A., et al. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry. [Link]

-

Prydderch, H., et al. (2017). Mandelic acid derived bromide ILs (1–10). ResearchGate. [Link]

-

Kumar, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

-

Kumar, A., et al. (2026, January 13). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. [Link]

-

Vaudano, E., et al. (2020, August 18). The Mandelate Pathway, an Alternative to the Phenylalanine Ammonia Lyase Pathway for the Synthesis of Benzenoids in Ascomycete Yeasts. mBio, 11(4), e01389-20. [Link]

-

Kumar, A., et al. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

-

Evaluation of the use of mandelate derivatives to determine the enantiomeric purity and the absolute configuration of secondary. Semantic Scholar. [Link]

-

Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (2022). ResearchGate. [Link]

-

Synthesis and Molecular Simulation Studies of Mandelic Acid Peptidomimetic Derivatives as Aminopeptidase N Inhibitors. (2019). PubMed. [Link]

- PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES. (2003).

-

MICROBIOLOGICAL EVALUATION AND PRESERVATIVE EFFICIENCY OF NEW MANDELIC ACID DERIVATIVES IN OINTMENTS. (2015). UMF Iasi. [Link]

-

Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. (2023, February 4). MDPI. [Link]

-

Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (2022). PubMed. [Link]

-

The preservative action evaluation of some mandelic acid esters in ointments. (2015). ResearchGate. [Link]

-

Synthesis and potential antitumor activities of mandelic acid linked 2-aryl-1,3-thiazolidin-4-ones. (2025, June 28). DergiPark. [Link]

-

Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. (2017). PMC. [Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12).

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6).

-

ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. (1998). Organic Syntheses Procedure. [Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6).

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl (R)-(-)-mandelate | 20698-91-3 | Benchchem [benchchem.com]

- 9. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents [patents.google.com]

- 10. Synthesis and Molecular Simulation Studies of Mandelic Acid Peptidomimetic Derivatives as Aminopeptidase N Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Journal of Research in Pharmacy » Submission » Synthesis and potential antitumor activities of mandelic acid linked 2-aryl-1,3-thiazolidin-4-ones [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. umfiasi.ro [umfiasi.ro]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]

- 20. researchhub.com [researchhub.com]

- 21. clyte.tech [clyte.tech]

Methodological & Application

Application Note: Divergent Nucleophilic Functionalization of Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Introduction & Mechanistic Rationale

Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 127709-20-0) is a highly versatile building block in medicinal chemistry and drug development. The scaffold presents three orthogonal reactive handles: an aryl bromide (primed for cross-coupling), an alpha-hydroxyl group, and a methyl ester. When designing synthetic routes involving nucleophiles, reactivity is primarily directed toward two distinct electrophilic centers:

-

The Ester Carbonyl (Hard Electrophile): The methyl ester undergoes nucleophilic acyl substitution. However, direct amidation with amines is often sluggish due to the adjacent hydroxyl group, which can engage in hydrogen bonding and increase steric bulk. Furthermore, applying harsh basic conditions (e.g., NaOMe) to drive the reaction risks deprotonating the alpha-proton—rendered highly acidic by the electron-withdrawing

-bromophenyl and ester groups—leading to racemization of the stereocenter. -

The Alpha-Carbon (sp³ Electrophile): The native hydroxyl group is a poor leaving group and must be activated before nucleophilic aliphatic substitution (

) can occur. Once converted to a mesylate or tosylate, the alpha-carbon becomes highly susceptible to displacement by nucleophiles (e.g., azides, amines). Interestingly, attempting activation with Tosyl Chloride (TsCl) can sometimes lead directly to the alpha-chloro derivative, as the chloride counterion rapidly displaces the highly activated intermediate in situ[1].

Understanding these causal relationships is critical for designing self-validating, high-yielding protocols that maintain stereochemical integrity.

Experimental Protocols

Protocol A: Direct Catalytic Amidation (Nucleophilic Acyl Substitution)

Objective: Conversion of the methyl ester to a secondary amide using a primary amine nucleophile without relying on harsh basic conditions.

Causality & Insights: To avoid the racemization associated with strong bases, utilizing a transition-metal catalyst (such as a Cobalt(II) complex) or a mild Lewis acid facilitates the nucleophilic attack of the amine on the carbonyl carbon by coordinating to the ester oxygen, thereby increasing its electrophilicity[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 mmol, 245 mg) and the primary amine nucleophile (e.g., benzylamine, 1.2 mmol).

-

Catalyst Addition: Add the amidation catalyst (e.g., 0.6–5 mol% of a compatible Cobalt complex) and sodium tert-butoxide (15 mol% as a mild additive). Suspend the mixture in anhydrous toluene (2.0 mL).

-

Reaction: Heat the mixture to 100–120 °C for 14–24 hours. Monitor the consumption of the starting ester via TLC (Hexanes/EtOAc 7:3, visualized by UV and KMnO4).

-

Quenching & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with 1 M HCl (10 mL) to selectively protonate and remove unreacted amine. Follow with a saturated NaHCO3 wash (10 mL) and a brine wash (10 mL) to neutralize the organic layer.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the corresponding amide derivative.

Protocol B: Alpha-Hydroxyl Activation and Displacement

Objective: Substitution of the alpha-hydroxyl group with an azide nucleophile to generate an unnatural alpha-amino acid precursor.

Causality & Insights: Activation via methanesulfonyl chloride (MsCl) is preferred over TsCl to minimize the competitive formation of the alpha-chloro byproduct[1]. The subsequent displacement with sodium azide in a polar aprotic solvent (DMF) proceeds with clean inversion of stereochemistry.

Step-by-Step Methodology:

-

Mesylation (Activation):

-

Dissolve Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 mmol, 245 mg) in anhydrous dichloromethane (DCM, 5 mL) and cool to 0 °C under an argon atmosphere.

-

Add triethylamine (1.5 mmol, 210 µL), followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol, 93 µL).

-

Stir at 0 °C for 1 hour. Quench with ice water, extract with DCM, wash with brine, dry (Na2SO4), and concentrate under a gentle vacuum to afford the crude mesylate.

-

Critical Insight: Use this intermediate immediately. Alpha-aryl mesylates are highly activated and prone to solvolysis or carbocation formation if left neat or in protic environments[3].

-

-

Nucleophilic Substitution (Azidation):

-

Dissolve the freshly prepared crude mesylate in anhydrous DMF (4 mL).

-

Add sodium azide (NaN3, 2.0 mmol, 130 mg) in one single portion.

-

Stir the suspension at room temperature for 4–6 hours. Do not heat the reaction, as elevated temperatures will promote competitive elimination or racemization.

-

Dilute the mixture with diethyl ether (20 mL) and wash thoroughly with distilled water (3 × 10 mL) to completely partition the DMF and excess inorganic salts into the aqueous phase.

-

Dry the organic phase over MgSO4, concentrate, and purify via a short-pad silica gel column to yield Methyl 2-azido-2-(4-bromophenyl)acetate.

-

Quantitative Data Summary

The following table summarizes the expected reaction metrics and stereochemical outcomes for the nucleophilic functionalization of the mandelate scaffold based on established literature parameters.

| Reaction Type | Nucleophile | Reagents / Conditions | Intermediate | Typical Yield | Stereochemical Outcome |

| Amidation | Benzylamine | Toluene, Co-Catalyst, 120 °C, 24h | None | 70 - 85% | Retention (if chiral) |

| Amidation | Morpholine | Toluene, Co-Catalyst, 120 °C, 24h | None | 55 - 75% | Retention (if chiral) |

| Sodium Azide | MsCl/Et3N (0°C); then NaN3 in DMF (RT) | 80 - 90% | Inversion | ||

| Chloride (in situ) | TsCl, Et3N, DMAP, DCM, 15 °C | 50 - 60% | Inversion / Racemization |

Reaction Logic Visualization

The divergent pathways for nucleophilic attack on the scaffold are mapped below.

Reaction pathways for nucleophilic functionalization of the target scaffold.

References

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Molecules (National Institutes of Health - PMC) URL:[Link]

-

Cobalt-Catalyzed Amide Bond Formation from Esters and Amines The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

-

Carbocation-Forming Reactions in Dimethyl Sulfoxide The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Sources

"Methyl 2-(4-bromophenyl)-2-hydroxyacetate" for the synthesis of pharmaceutical intermediates

Application Note: Methyl 2-(4-bromophenyl)-2-hydroxyacetate in the Synthesis of Advanced Pharmaceutical Intermediates

Executive Summary

As a Senior Application Scientist navigating late-stage functionalization, I frequently rely on bifunctional building blocks that offer orthogonal reactivity. Methyl 2-(4-bromophenyl)-2-hydroxyacetate (CAS: 127709-20-0)[1], also known as methyl 4-bromomandelate, is a masterclass in such molecular design. Featuring both an aryl bromide and an

This technical guide provides field-validated protocols and mechanistic rationales for exploiting both reactive sites without compromising the integrity of the molecule.

Physicochemical Profiling & Structural Rationale

Before executing synthetic workflows, it is critical to understand the physicochemical boundaries of the intermediate[3]. The methyl ester acts as a built-in protecting group that prevents the

Table 1: Physicochemical Properties of Methyl 2-(4-bromophenyl)-2-hydroxyacetate

| Property | Value / Description | Strategic Relevance |

| CAS Number | 127709-20-0 | Verification of raw material identity[1]. |

| Molecular Formula | C9H9BrO3 | - |

| Molecular Weight | 245.07 g/mol | Essential for precise stoichiometric calculations[3]. |

| Aryl Bromide Moiety | Electrophilic aromatic site | Primed for Pd-catalyzed oxidative addition (Suzuki/Heck)[4]. |

| Chiral center / Nucleophile | Allows stereospecific inversion via S_N2 displacement. |

Mechanistic Pathway Visualization

The true value of this intermediate lies in its orthogonal reactivity. The diagram below illustrates the two primary synthetic pathways: extending the aromatic core (Pathway A) and functionalizing the

Bifunctional reactivity pathways of Methyl 2-(4-bromophenyl)-2-hydroxyacetate in API synthesis.

Core Synthetic Workflows & Reaction Optimization

Pathway A: Aryl Bromide Activation (Suzuki-Miyaura Cross-Coupling)

Causality: The electron-withdrawing nature of the para-substituted

Table 2: Suzuki-Miyaura Optimization Data

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| 10% Pd/C (2 mol%) | Na2CO3 (aq) | IPA / H2O | 65 | >90% | Excellent for aqueous media; prevents ester hydrolysis[4]. |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 | Toluene / H2O | 80 | 85% | High turnover for sterically hindered boronic acids. |

| Pd(PPh3)4 (5 mol%) | Cs2CO3 | DMF | 100 | <50% | Significant ester hydrolysis and debromination observed. |

Pathway B: -Hydroxyl Activation (Mesylation & Displacement)

Causality: Direct displacement of the secondary hydroxyl group is impossible due to the hydroxide ion being a poor leaving group. By converting it to a methanesulfonate (mesylate) at 0 °C, we create an excellent leaving group while suppressing E2 elimination side-reactions. The highly acidic

Detailed Experimental Protocols

Protocol 1: Pd/C Catalyzed Suzuki-Miyaura Coupling

Synthesis of Methyl 2-(4'-aryl-[1,1'-biphenyl]-4-yl)-2-hydroxyacetate

-

Preparation: Charge a flame-dried Schlenk flask with Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) and the desired Arylboronic acid (1.2 eq).

-

Catalyst Addition: Add 10% Pd/C (0.02 eq Pd). Expert Insight: Weigh the Pd/C carefully to avoid static discharge, which can ignite solvent vapors.

-

Solvent System: Add a degassed mixture of Isopropanol (IPA) and Water (3:1 v/v) to achieve a 0.2 M concentration.

-

Base Addition: Add solid Na2CO3 (2.5 eq).

-

Reaction: Heat the biphasic mixture to 65 °C under a nitrogen atmosphere for 4-6 hours.

-

Self-Validation Check: To confirm successful transmetalation and reductive elimination, monitor the reaction via LC-MS. The starting material peak at m/z 245 (M+H) should disappear. If a debrominated byproduct (m/z 167) is observed at >5%, it indicates premature reductive elimination; in subsequent runs, rigorously degas the solvent to prevent oxygen-induced protodehalogenation.

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C. Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: -Hydroxyl Mesylation and Amination

Synthesis of

-

Activation: Dissolve Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M).

-

Base Addition: Add Triethylamine (1.5 eq) and cool the flask to exactly 0 °C using an ice-water bath.

-

Mesylation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 10 minutes. Stir at 0 °C for 45 minutes.

-

Self-Validation Check: The mesylate intermediate is thermally sensitive and prone to hydrolysis. Do not attempt silica gel chromatography. Instead, validate the conversion by taking a 50 µL aliquot, evaporating the DCM, and running a crude ^1H NMR in CDCl3. The diagnostic shift of the

-proton from ~5.1 ppm (alcohol) to ~5.9 ppm (mesylate), along with a sharp singlet at ~3.0 ppm (S-CH3), confirms complete activation. -

Displacement: Immediately transfer the crude mesylate to a solution containing the desired primary/secondary amine (3.0 eq) in Acetonitrile at room temperature. Stir for 12 hours to achieve complete S_N2 inversion.

References

-

Title: Preparation of enantiopure 4-arylmandelic acids via a Pd/C catalysed Suzuki coupling of enantiopure 4-bromomandelic acid Source: Tetrahedron Letters (via Researcher.Life / ScienceDirect) URL: [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Abstract

Optically active α-hydroxy esters are a critically important class of molecules, serving as versatile chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals.[1][2] Methyl 2-(4-bromophenyl)-2-hydroxyacetate, a substituted mandelate ester, is a key intermediate whose stereochemistry is crucial for the biological activity of target compounds. This guide provides an in-depth exploration of a robust and widely adopted method for its enantioselective synthesis: the asymmetric reduction of the corresponding prochiral α-ketoester, Methyl 2-(4-bromophenyl)-2-oxoacetate. We will focus on the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable and predictable borane-mediated transformation catalyzed by a chiral oxazaborolidine.[3][4] This document details the underlying catalytic mechanism, provides a comprehensive, step-by-step experimental protocol, and outlines the analytical procedures required to validate the synthesis and determine enantiomeric purity.

Introduction: The Significance of Chiral α-Hydroxy Esters

The asymmetric synthesis of α-hydroxy esters has been a major focus of chemical research due to their prevalence as structural motifs in numerous bioactive compounds.[5] The precise spatial arrangement of the hydroxyl and ester functionalities at the stereogenic center is often a key determinant of a molecule's interaction with biological targets. The synthesis of a single enantiomer is therefore not merely an academic challenge but a practical necessity in modern drug development to maximize therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer.

The primary and most convergent strategy for accessing these molecules is the enantioselective reduction of prochiral α-ketoesters. This transformation can be achieved through several catalytic systems, including transition-metal-catalyzed hydrogenation and organocatalysis.[6][7] However, the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, stands out for its operational simplicity, high levels of enantioselectivity for a broad range of substrates, and the commercial availability of the required catalysts.[8][9]

The Catalytic System: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a chemical reaction in which a prochiral ketone is enantioselectively reduced to the corresponding chiral alcohol.[3] The process utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a stoichiometric borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[8]

The Catalytic Cycle and Mechanism of Enantioselection

The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The mechanism, originally proposed by E.J. Corey and coworkers, involves several key steps that create a highly organized chiral environment for the hydride transfer.[3][10]

-

Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst (I) coordinates to the Lewis acidic borane (BH₃). This coordination activates the borane as a more potent hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[10]

-

Substrate Coordination: The prochiral ketone (in our case, Methyl 2-(4-bromophenyl)-2-oxoacetate) coordinates to the now highly Lewis-acidic endocyclic boron atom of the activated catalyst-borane complex (II). The ketone orients itself to minimize steric hindrance, preferentially binding via the electron lone pair on the carbonyl oxygen that is sterically more accessible (i.e., closer to the smaller substituent, which is the ester group in this case, versus the larger 4-bromophenyl group).[3]

-

Face-Selective Hydride Transfer: This specific coordination geometry pre-organizes the complex for an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon. This occurs through a rigid, six-membered, chair-like transition state (III).[8] This directed transfer ensures the hydride attacks a specific enantiotopic face of the ketone.

-

Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane (IV) is released. The oxazaborolidine catalyst is then free to coordinate with another molecule of borane, thus re-entering the catalytic cycle. A final aqueous workup hydrolyzes the alkoxyborane to yield the desired chiral alcohol (V).[10]

Caption: Mechanism of the CBS Reduction.

Experimental Protocols

Safety Precaution: This procedure involves the use of borane-THF, which is flammable and reacts with water. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol: Asymmetric Reduction of Methyl 2-(4-bromophenyl)-2-oxoacetate

This protocol describes the synthesis of (R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate using the (R)-CBS catalyst. For the (S)-enantiomer, the (S)-CBS catalyst should be used.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Methyl 2-(4-bromophenyl)-2-oxoacetate | 30250-32-1 | 243.05 | 2.43 g | 10.0 | Substrate |

| (R)-Methyl-CBS catalyst solution | 112022-81-8 | 277.18 | 10 mL (1.0 M in Toluene) | 10.0 | 1 equivalent (can be catalytic, e.g., 0.1 eq) |

| Borane-tetrahydrofuran complex (BH₃·THF) | 14044-65-6 | 85.94 | 12 mL (1.0 M in THF) | 12.0 | Reducing agent (1.2 equivalents) |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | Reaction Solvent |

| Methanol (MeOH) | 67-56-1 | 32.04 | 15 mL | - | Quenching agent |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 20 mL | - | Workup |

| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - | Extraction Solvent |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 30 mL | - | Extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add the (R)-Methyl-CBS catalyst solution (10 mL, 1.0 M in Toluene).

-

Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen or argon.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Borane: Slowly add the borane-THF solution (12 mL, 1.0 M in THF) to the catalyst solution via syringe over 10 minutes. Stir the mixture at 0 °C for an additional 15 minutes. The presence of water can significantly impact enantiomeric excess, so anhydrous conditions are crucial.[10]

-

Substrate Addition: Dissolve Methyl 2-(4-bromophenyl)-2-oxoacetate (2.43 g, 10.0 mmol) in 40 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (15 mL) at 0 °C to destroy any excess borane. (Caution: Hydrogen gas evolution).

-

Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-